molecular formula C16H27N3O2 B4057336 N-allyl-1-(2-amino-2-oxoethyl)-N-cyclopentylpiperidine-3-carboxamide

N-allyl-1-(2-amino-2-oxoethyl)-N-cyclopentylpiperidine-3-carboxamide

Cat. No. B4057336
M. Wt: 293.40 g/mol
InChI Key: UTYMGVCKZZRGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(2-amino-2-oxoethyl)-N-cyclopentylpiperidine-3-carboxamide, commonly known as PACAP, is a neuropeptide that plays a crucial role in the regulation of various physiological processes. It was first discovered in the late 1980s and has since been extensively studied for its potential therapeutic applications in several diseases.

Scientific Research Applications

Chiral Separations and Synthesis Methodologies

  • Chiral Separations by Capillary Electrophoresis : Allyl carbamoylated β-cyclodextrin derivatives, similar in structure to the chemical of interest, have been synthesized for use as chiral resolving agents in capillary electrophoresis. This technique allows for the separation of enantiomers of several chiral molecules, demonstrating the utility of these compounds in analytical chemistry (Cruzado & Vigh, 1992).

  • Synthesis of α,α-Disubstituted α-Amino Acids : The synthesis of bioactive peptides employing allyl cyanate-to-isocyanate rearrangement demonstrates the versatility of allyl-containing compounds in synthetic organic chemistry. This methodology has been successfully applied to create compounds with potential therapeutic applications (Szcześniak et al., 2016).

  • Synthesis of Novel Water-Soluble Copolymers : The copolymerization of mono-6-(allyl amino)-β-cyclodextrin with acrylamide and other monomers leads to copolymers with enhanced temperature-tolerance, shear-tolerance, salt-resistance, and thickening function. Such materials have significant potential in enhanced oil recovery and other industrial applications (Liu et al., 2013).

Development of Novel Compounds

  • Piperidine-Related Alkaloids : The preparation of C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester and its use as a chiral building block for synthesizing piperidine-related alkaloids highlights the role of these compounds in the development of new therapeutic agents (Takahata et al., 2006).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-cyclopentyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-2-9-19(14-7-3-4-8-14)16(21)13-6-5-10-18(11-13)12-15(17)20/h2,13-14H,1,3-12H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYMGVCKZZRGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCCC1)C(=O)C2CCCN(C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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